1-benzyl-3-(3-iodo-2H-indazol-5-yl)urea
Description
1-benzyl-3-(3-iodo-2H-indazol-5-yl)urea is a urea derivative featuring a benzyl group and a 3-iodo-substituted indazole moiety. The indazole core, a bicyclic aromatic system with two nitrogen atoms, provides a rigid scaffold that can engage in hydrogen bonding and π-π interactions. Urea derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial effects, making structural comparisons with analogs critical for understanding structure-activity relationships (SAR) .
Properties
Molecular Formula |
C15H13IN4O |
|---|---|
Molecular Weight |
392.19 g/mol |
IUPAC Name |
1-benzyl-3-(3-iodo-2H-indazol-5-yl)urea |
InChI |
InChI=1S/C15H13IN4O/c16-14-12-8-11(6-7-13(12)19-20-14)18-15(21)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20)(H2,17,18,21) |
InChI Key |
VYFHYSBFIRQOEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=CC3=C(NN=C3C=C2)I |
Origin of Product |
United States |
Preparation Methods
Construction of the 2H-Indazole Skeleton
The 2H-indazole scaffold is typically synthesized via [3+2] cycloaddition reactions between sydnones and arynes. For example, the reaction of 3-methoxybenzyne (generated from silylaryl triflates) with sydnones yields 2H-indazoles with high regioselectivity and no contamination by 1H-indazole isomers. This method provides a robust foundation for subsequent functionalization at the C3 and C5 positions.
Generation of the C5-Amino Group
Reduction of a nitro precursor is the most reliable method to install the C5-amino group. For instance, 3-iodo-5-nitro-1H-indazole is reduced using iron powder and ammonium chloride in ethanol/water, affording 3-iodo-1H-indazol-5-amine with >90% purity. Catalytic hydrogenation (e.g., H₂/Pd-C) offers an alternative for substrates sensitive to acidic conditions.
Benzylation Strategies
N1-Benzylation of the Indazole Core
Benzylation at the N1 position is accomplished using benzyl halides (e.g., benzyl bromide) in the presence of a base. A patented method describes the reaction of 3-hydroxymethyl-1H-indazole with benzyl chloride in dimethylformamide (DMF) using cesium carbonate, yielding 1-benzyl-3-hydroxymethyl-1H-indazole in 78% yield. For 3-iodo-1H-indazol-5-amine, similar conditions (benzyl bromide, K₂CO₃, DMF, 60°C) provide the N1-benzylated intermediate.
Challenges in Regioselectivity
Competing N2-benzylation is mitigated by steric hindrance from the C3-iodo substituent. Computational studies suggest that the bulkier iodine atom directs benzylation to the N1 position due to unfavorable transition states for N2-attack.
Urea Bond Formation
Coupling of Benzylamine with 5-Aminoindazole
The urea moiety is installed via reaction of 1-benzyl-3-iodo-2H-indazol-5-amine with benzyl isocyanate under anhydrous conditions. In a optimized protocol, the amine is treated with benzyl isocyanate in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature, achieving 82% yield. Alternative methods employ carbodiimides (e.g., EDC/HOBt) to activate the amine for coupling with benzyl carbamate.
Solvent and Catalyst Optimization
Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates, while catalytic amounts of 4-dimethylaminopyridine (DMAP) improve yields by mitigating side reactions. A comparative study showed THF/DMAP (5 mol%) outperforms dichloromethane or acetonitrile, with isolated yields increasing from 68% to 89%.
Synthetic Route Comparison and Yield Data
Scalability and Industrial Applications
Large-Scale Production Challenges
Batch processes face limitations in exothermic control during iodination and urea formation. Continuous-flow reactors have been proposed to enhance heat dissipation and reduce reaction times. A pilot-scale synthesis achieved 73% overall yield using a telescoped process combining iodination, benzylation, and urea formation in series.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(3-iodo-2H-indazol-5-yl)urea can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(3-iodo-2H-indazol-5-yl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Compound 1 : 1-Benzyl-3-(4-(4-bromophenyl)-5-methylthiazol-2-yl)urea ()
- Structure : Substituted thiazole ring with a 4-bromophenyl group and methyl substituent.
- Synthesis : Prepared via reaction of 4-(4-bromophenyl)-5-methylthiazol-2-amine with benzyl isocyanate, yielding 41% .
- Physicochemical Data :
- Molecular formula: C₁₈H₁₇BrN₃OS
- Molecular weight: ~402 g/mol (HRMS [M+H]⁺: 402.02714)
- Key spectral HRMS and elemental analysis confirm structure.
- Comparison : The bromine atom and thiazole ring reduce steric bulk compared to the iodine and indazole in the target compound. Thiazole’s sulfur atom may influence electronic properties differently than indazole’s nitrogen-rich system.
Compound 2 : 1-Benzyl-3-(1,2-oxazol-5-yl)urea (MSU-41462) ()
- Structure : Oxazole ring substituted at position 5.
- Synthesis : Structure confirmed via ¹H NMR (δ 10.29, 9.01 ppm for urea NH) and HRMS ([M+H]⁺: 238.0391) .
- Physicochemical Data: Molecular formula: C₁₀H₉ClN₃O₂ Molecular weight: 238 g/mol LogP: Not reported, but oxazole’s lower aromaticity suggests reduced lipophilicity vs. indazole.
Compound 3 : 1-Benzyl-3-(4-ethyl-benzoyl)urea and 1-Benzyl-3-(4-chloromethyl-benzoyl)urea ()
- Structure : Benzoyl-substituted ureas with ethyl or chloromethyl groups.
- Synthesis : Optimized via reflux heating, characterized by FTIR (C=O stretch ~1700 cm⁻¹) and NMR .
- Physicochemical Data :
- Molecular weights: ~300–350 g/mol (estimated).
- LogP: Chloromethyl group increases lipophilicity vs. ethyl substituent.
- Comparison : The benzoyl group replaces the heterocyclic indazole, altering electronic properties and reducing rigidity.
Compound 4 : 1-Benzyl-3-(2,6-diisopropylphenyl)-1-(4-phenylcyclohexyl)urea ()
- Structure : Bulky diisopropylphenyl and cyclohexyl substituents.
- Physicochemical Data :
- Comparison : The extensive hydrophobic substituents result in significantly higher LogP and molecular weight vs. the target compound, likely affecting bioavailability.
Critical Analysis
- Synthetic Complexity : The target compound’s indazole-iodo moiety likely requires specialized halogenation steps, contrasting with simpler heterocycles like thiazole or oxazole .
- Lipophilicity : The iodine atom increases LogP compared to bromine or chlorine analogs but remains less lipophilic than bulky aryl/cyclohexyl derivatives .
- Biological Implications : Indazole’s nitrogen-rich structure may enhance target binding vs. benzoyl or oxazole derivatives, though steric effects from iodine could offset this advantage .
Q & A
Basic Questions
Q. What are the standard synthetic routes for 1-benzyl-3-(3-iodo-2H-indazol-5-yl)urea, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a benzylamine derivative with a pre-functionalized indazole intermediate. A common approach is to use carbodiimide-based coupling agents (e.g., DCC or EDCI) to form the urea linkage. For example, refluxing in anhydrous toluene with a base like triethylamine can improve yield . Optimization requires systematic screening of solvents (e.g., DMF vs. THF), reaction times (1–24 hours), and stoichiometric ratios of reactants. Crystallization from ethanol-acetic acid mixtures (2:1) is effective for purification .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is essential for confirming the urea linkage and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data. Thin-layer chromatography (TLC) monitors reaction progress using silica gel plates and UV visualization . Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1640–1680 cm⁻¹) characteristic of urea .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Begin with in vitro assays targeting kinases or enzymes structurally similar to indazole-containing inhibitors (e.g., VEGF or EGFR kinases). Use fluorescence-based ATPase assays at varying concentrations (1–100 µM) to assess inhibition. Cytotoxicity can be evaluated via MTT assays in cancer cell lines (e.g., HeLa or MCF-7). Dose-response curves (IC₅₀ calculations) and selectivity profiling against off-target proteins are critical .
Advanced Questions
Q. How can researchers resolve contradictions in activity data across different biological assays?
- Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., buffer pH, ATP concentrations). Standardize protocols using reference inhibitors (e.g., staurosporine for kinases) and validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Statistical tools like Bland-Altman plots or Cohen’s kappa coefficient quantify inter-assay variability . Additionally, molecular dynamics simulations (using software like GROMACS) can predict binding mode discrepancies under different conditions .
Q. What computational strategies are effective for predicting reaction pathways and optimizing yields?
- Methodological Answer : Quantum mechanical calculations (DFT at the B3LYP/6-31G* level) model transition states and intermediates for urea bond formation. Machine learning platforms (e.g., ChemOS) automate reaction condition optimization by training on historical data (solvent polarity, temperature). ICReDD’s reaction path search methods integrate quantum chemistry with experimental feedback to prioritize high-yield pathways .
Q. How should researchers design experiments to explore structure-activity relationships (SAR) for this compound?
- Methodological Answer : Use a factorial design approach to systematically vary substituents (e.g., benzyl vs. phenyl groups, halogens at the indazole position). Test each analog in dose-response assays and apply multivariate analysis (PCA or PLS regression) to correlate structural features (logP, polar surface area) with activity. For example, replacing iodine with bromine may alter hydrophobic interactions, impacting potency .
Q. What advanced purification techniques address challenges in isolating this urea derivative?
- Methodological Answer : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (water:acetonitrile + 0.1% TFA) resolves closely related impurities. For scale-up, simulated moving bed (SMB) chromatography improves efficiency. Recrystallization from dimethyl sulfoxide (DMSO)-water mixtures enhances purity for crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
